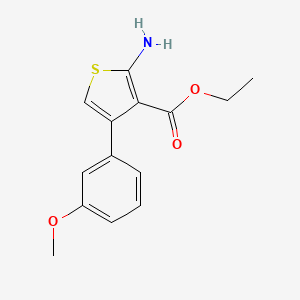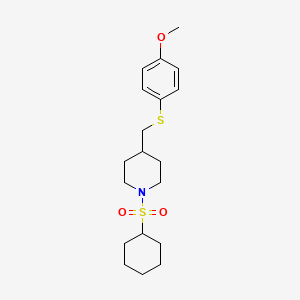
1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine” is a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Wissenschaftliche Forschungsanwendungen
Analytical and Characterization Studies
- Identification in Biological Matrices: The compound has been identified in psychoactive arylcyclohexylamines used as "research chemicals." Methods like gas chromatography, mass spectrometry, and HPLC-UV have been used for qualitative and quantitative analysis in biological fluids (De Paoli et al., 2013).
Methodology Development in Medicinal Chemistry
- Cyclin-Dependent Kinase Inhibitors: Beta-Piperidinoethylsulfides, which are structurally related, have been used to create inhibitors of the cyclin-dependent kinase CDK2, showing potential applications in cancer research (Griffin et al., 2006).
- Drug Metabolism Studies: Studies have been conducted on similar compounds to understand their metabolic pathways in the context of developing new antidepressants (Hvenegaard et al., 2012).
Development of Diagnostic Tools and Therapeutics
- Serotonin Receptor Antagonists: Related compounds have been studied for their potential as serotonin receptor antagonists, with implications for treatment of neurological disorders (Fletcher et al., 2002).
Investigational Studies in Pharmaceutical Chemistry
- Synthesis of Novel Derivatives: Research into creating new analogues with added polar functionality and reduced lipophilicity for potential therapeutic or diagnostic applications in oncology has been conducted (Abate et al., 2011).
Applications in Analytical Chemistry
- Stereodynamics and the Perlin Effect: Studies on the stereodynamic behavior of related compounds like 1-(trifluoromethylsulfonyl)piperidine have been conducted to understand their conformations and interactions (Shainyan et al., 2008).
Exploration in Cancer Research
- Gelatinase Inhibitors: Metabolism studies of similar compounds have shown promise as selective inhibitors of gelatinases, which are significant in cancer and stroke research (Celenza et al., 2008).
Studies on Receptor Agonists
- Selective Serotonin Receptor Agonists: Derivatives of the compound have been synthesized and evaluated for effects on gastrointestinal motility, showing potential as novel prokinetic agents (Sonda et al., 2004).
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling “1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine” would require appropriate safety precautions. It’s important to use personal protective equipment, work in a well-ventilated area, and avoid ingestion, inhalation, or contact with skin and eyes .
Eigenschaften
IUPAC Name |
1-cyclohexylsulfonyl-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3S2/c1-23-17-7-9-18(10-8-17)24-15-16-11-13-20(14-12-16)25(21,22)19-5-3-2-4-6-19/h7-10,16,19H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRAQQOOCYDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

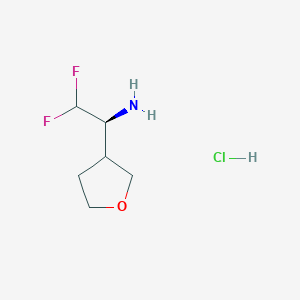
![(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2452633.png)

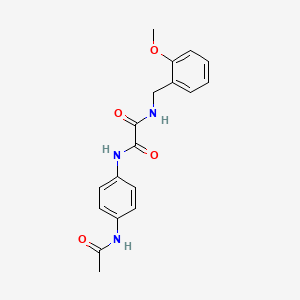
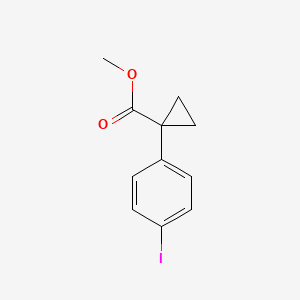
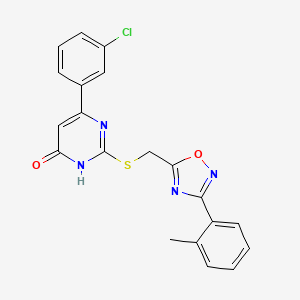
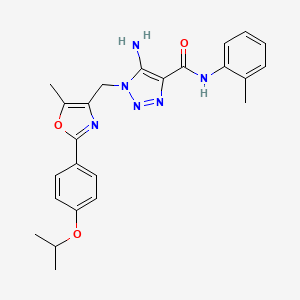
![N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2452642.png)
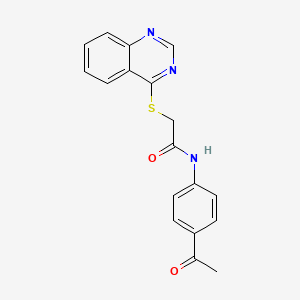
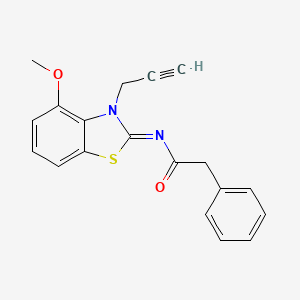

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2452647.png)
![N-Ethyl-N-[2-oxo-2-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2452650.png)
